Validated BTK Inhibitor Scaffold with 12.8 nM Potency in Lead Derivative
The thieno[3,2-c]pyridin-4-amine scaffold, when derivatized to compound 14g (a 7-substituted analog), achieves a BTK inhibitory IC50 of 12.8 nM [1]. In contrast, the parent scaffold alone does not directly inhibit BTK; its value lies in enabling potent derivatives. Alternative BTK scaffolds such as pyrrolo[2,3-d]pyrimidine or carbazole carboxamides typically exhibit IC50 values ranging from 50-500 nM in comparable enzymatic assays [2][3], highlighting the superior potency achievable with optimized thieno[3,2-c]pyridin-4-amine derivatives.
| Evidence Dimension | BTK enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12.8 nM (for derivative 14g based on this scaffold) |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine-based BTK inhibitors: 50-500 nM range |
| Quantified Difference | 3.9- to 39-fold more potent |
| Conditions | In vitro BTK enzymatic assay |
Why This Matters
Demonstrates that this scaffold enables the design of high-potency BTK inhibitors, a validated target in B-cell malignancies and autoimmune diseases.
- [1] Zhao X, et al. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorg Med Chem. 2015;23(17):6059-6068. View Source
- [2] Zhao X, et al. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorg Med Chem. 2015;23(4):891-901. View Source
- [3] Liu Q, et al. Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). Bioorg Med Chem Lett. 2015;25(19):4265-4269. View Source
